Triethyl Orthoacetate-d3

Description

Properties

IUPAC Name |

1,1,1-trideuterio-2,2,2-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXKKFRNOPRDW-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858521 | |

| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97419-13-1 | |

| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethyl Orthoacetate-d3

Introduction: The Role of Isotopic Labeling in Advanced Research

In the landscape of modern chemical research and pharmaceutical development, precision is paramount. Isotopically labeled compounds serve as indispensable tools, offering unparalleled insight into reaction mechanisms, metabolic pathways, and quantitative analysis. Triethyl Orthoacetate-d3 (TEOA-d3), the deuterated analogue of Triethyl Orthoacetate (TEOA), exemplifies such a specialized reagent. The substitution of three hydrogen atoms with deuterium on the terminal methyl group provides a subtle yet powerful modification that allows researchers to trace, quantify, and understand complex chemical transformations.

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of Triethyl Orthoacetate-d3. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile compound. We will delve into the causality behind its reactivity, provide validated protocols, and explore its critical role in sophisticated experimental designs.

Molecular Structure and Isotopic Identification

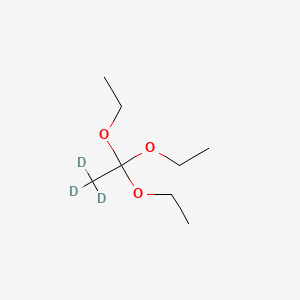

Triethyl Orthoacetate-d3 is an orthoester in which the three hydrogen atoms of the acetyl methyl group have been replaced by deuterium atoms. This specific labeling is key to its utility in various scientific applications.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 1,1,1-triethoxyethane-2,2,2-d3 |

| Synonyms | 1,1,1-Triethoxyethane-d3, Orthoacetic Acid-d3 Triethyl Ester, Ethyl Orthoacetate-d3[1][2] |

| CAS Number | 97419-13-1[1][3] |

| Molecular Formula | C₈H₁₅D₃O₃[3] |

| Molecular Weight | 165.25 g/mol [1][2][3] |

| InChI | InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3[1][2] |

| InChIKey | NDQXKKFRNOPRDW-GKOSEXJESA-N[1][2] |

| SMILES | [2H]C([2H])([2H])C(OCC)(OCC)OCC[1][2] |

Caption: Molecular structure of Triethyl Orthoacetate-d3.

Physicochemical and Spectroscopic Properties

The physical properties of TEOA-d3 are nearly identical to its non-deuterated counterpart due to the small mass difference. It is a colorless liquid, often described as "neat," with a characteristic fruity or ethereal odor.[2][4][5][6]

Table of Physicochemical Properties (Data primarily for non-deuterated TEOA):

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light-yellow liquid | [4][6] |

| Boiling Point | 142-145 °C | [4][5][6] |

| Density | ~0.885 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | ~1.396 - 1.408 | [6][7] |

| Flash Point | 39 °C | [4][8] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, benzene |[4][6][8] |

Spectroscopic Characterization

Spectroscopy is essential for verifying the identity and isotopic purity of TEOA-d3. The primary differences compared to standard TEOA appear in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR: The most significant change is the absence of the singlet peak around 1.4 ppm, which corresponds to the C-CH₃ protons in the non-deuterated molecule. The characteristic quartet (~3.5 ppm) and triplet (~1.2 ppm) of the three equivalent ethoxy groups remain.

-

¹³C NMR: The signal for the deuterated methyl carbon (CD₃) will be observed as a multiplet (typically a septet) due to C-D coupling and will have a lower intensity compared to a CH₃ carbon signal.

-

Mass Spectrometry (MS): The molecular ion peak will be shifted to a higher m/z value by +3 units compared to the non-deuterated compound. The fragmentation pattern will also differ, as fragments resulting from the loss of the deuterated methyl group (or parts of it) will reflect the increased mass.

Chemical Reactivity and Stability

Orthoesters are versatile functional groups, acting as synthetic equivalents of esters but with unique reactivity. Their stability is a key consideration in experimental design.

Hydrolysis and Stability

Like most orthoesters, TEOA-d3 is sensitive to aqueous acid.[9] Hydrolysis, even with trace amounts of acid, will convert the orthoester first to a ketene acetal and ultimately to an ester (ethyl acetate-d3) and ethanol. This sensitivity necessitates the use of anhydrous conditions for storage and reactions where the orthoester moiety must be preserved. Conversely, this property can be exploited for controlled deprotection when the orthoester is used as a protecting group.

The Johnson-Claisen Rearrangement

A cornerstone reaction involving TEOA is the Johnson-Claisen rearrangement.[5] This powerful carbon-carbon bond-forming reaction transforms an allylic alcohol into a γ,δ-unsaturated ester with high stereoselectivity. TEOA-d3 can be used in this reaction to introduce a deuterated acetyl group, providing a mechanistic probe or a stable isotope label in a target molecule.

The causality of this reaction lies in the in-situ formation of a mixed ketene acetal intermediate upon heating the allylic alcohol with TEOA-d3 and a catalytic amount of weak acid (e.g., propionic acid). This intermediate then undergoes a concerted[10][10]-sigmatropic rearrangement.

Caption: Workflow of the Johnson-Claisen rearrangement using TEOA-d3.

The Kinetic Isotope Effect (KIE)

The primary reason for using deuterated compounds like TEOA-d3 is to study the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution.[11][12] If a C-H bond is broken in the rate-determining step of a reaction, replacing it with a stronger C-D bond will slow the reaction down.[11] While the C-D bonds in TEOA-d3 are not typically broken directly in reactions like the Johnson-Claisen rearrangement (making it a secondary KIE), their presence can be used to probe transition state structures.[12] In radical fragmentation reactions, a significant primary KIE is observed when C-H bonds adjacent to the oxygen atoms are deuterated.[13]

Synthesis and Purification Protocol

The synthesis of TEOA-d3 follows the same principles as its non-deuterated counterpart, most commonly via the Pinner reaction, starting with a deuterated nitrile.[9]

Representative Synthesis: The Pinner Reaction

This protocol is a self-validating system where the formation of intermediates can be monitored, and the final product is purified to a high degree, verifiable by spectroscopic methods.

Objective: To synthesize Triethyl Orthoacetate-d3 from Acetonitrile-d3.

Materials:

-

Acetonitrile-d3 (CD₃CN)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Sodium Ethoxide (NaOEt) solution in ethanol

-

Anhydrous, non-polar solvent (e.g., decalin or toluene)

Protocol:

-

Imido Ester Formation:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve acetonitrile-d3 and a slight molar excess (1.05 eq) of anhydrous ethanol in the anhydrous solvent.

-

Cool the mixture to -10 °C using an ice-salt bath.

-

Bubble anhydrous HCl gas (1.05 eq) through the stirred solution. Maintain the temperature below 10 °C.

-

Causality: The nitrile nitrogen is protonated by HCl, making the carbon susceptible to nucleophilic attack by ethanol, forming the imido ester hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for several hours until the imido ester hydrochloride precipitates.

-

-

Orthoester Formation:

-

Add a large excess of anhydrous ethanol (~2.5 eq relative to the starting nitrile) to the reaction mixture.

-

Neutralize the mixture by slowly adding a sodium ethoxide solution. Monitor the pH with an indicator like methyl red.

-

Causality: The free imido ester is liberated and subsequently reacts with two more equivalents of ethanol under neutral or slightly basic conditions to form the orthoester and ammonium chloride.

-

Stir the mixture at a slightly elevated temperature (e.g., 35-40 °C) for several hours to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the mixture and remove the precipitated ammonium chloride by filtration or centrifugation. Wash the solid with a small amount of the anhydrous solvent.

-

Combine the filtrates. A small amount of sodium ethoxide can be added to ensure any remaining ammonium salts are neutralized.

-

Purify the TEOA-d3 from the filtrate by fractional distillation under reduced pressure.

-

Validation: Collect fractions at the expected boiling point and verify purity and isotopic incorporation using GC-MS and NMR spectroscopy.

-

Applications in Research and Drug Development

The unique properties of TEOA-d3 make it a valuable tool in several high-level research areas.

-

Mechanistic Studies: As demonstrated in ion cyclotron resonance studies, TEOA-d3 can be used to investigate the mechanisms of gas-phase reactions, such as the four-center reactions of alkanol-alkoxide negative ions.[1][2][3] The deuterium label acts as a clear spectroscopic marker to trace the fate of the acetyl group.

-

Internal Standards in Mass Spectrometry: In pharmacokinetic and metabolomic studies, a deuterated version of an analyte is the ideal internal standard. TEOA-d3 can be used to synthesize deuterated drug candidates or metabolites. When added to a biological sample, it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for precise and accurate quantification.

-

Synthesis of Labeled Compounds: TEOA-d3 is a key building block for introducing a CD₃-C(=O)- unit into complex molecules. In drug development, selective deuteration of a molecule at a site of metabolic attack (a "soft spot") can slow down its metabolism by aldehyde oxidase, for example, thereby improving its pharmacokinetic profile.[14]

Safety, Handling, and Storage

Proper handling of TEOA-d3 is crucial due to its chemical properties. It is a flammable liquid and can cause skin and eye irritation.[6][10]

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

|---|---|---|

| GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[6][10] |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation[10] |

Handling and Storage Protocol:

-

Handling:

-

Work in a well-ventilated fume hood.

-

Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Avoid contact with moisture and acids.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Conclusion

Triethyl Orthoacetate-d3 is more than just a deuterated solvent; it is a precision tool for the modern scientist. Its true value is realized in its application to probe the intricate details of chemical reactions, to accurately quantify molecules in complex biological matrices, and to synthetically construct advanced molecules with tailored properties. By understanding its fundamental chemical properties—its reactivity, stability, and spectroscopic signatures—researchers can fully leverage this compound to push the boundaries of organic synthesis, mechanistic chemistry, and pharmaceutical science.

References

-

Triethyl Orthoacetate or 1,1,1-triethoxyethane or Ethyl orthoacetate Manufacturers, SDS. Muby Chemicals. [Link]

-

Triethyl orthoacetate | C8H18O3 | CID 66221. PubChem, National Institutes of Health. [Link]

-

Triethyl orthoacetate. Wikipedia. [Link]

-

Kinetic isotope effect in radical fragmentation of linear ortho-esters. OSTI.GOV. [Link]

- A method for synthesizing deuterated aromatic compounds.

-

CAS No : 97419-13-1| Chemical Name : Triethyl Orthoacetate-d3. Pharmaffiliates. [Link]

- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University.

-

Kinetic isotope effect. Wikipedia. [Link]

-

Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PubMed Central, National Institutes of Health. [Link]

-

Ortho ester. Wikipedia. [Link]

-

Kinetic Isotope Effects. Chemistry LibreTexts. [Link]

Sources

- 1. Triethyl Orthoacetate-d3 | CymitQuimica [cymitquimica.com]

- 2. Triethyl Orthoacetate-d3 | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

- 5. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. 原乙酸三乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Triethyl Orthoacetate | Premium Manufacturers - Chemical Bull [chemicalbull.com]

- 9. Ortho ester - Wikipedia [en.wikipedia.org]

- 10. Triethyl orthoacetate | C8H18O3 | CID 66221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Kinetic isotope effect in radical fragmentation of linear ortho-esters (Journal Article) | ETDEWEB [osti.gov]

- 14. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structure of Triethyl Orthoacetate-d3

Abstract

Triethyl Orthoacetate-d3 (TEOA-d3), an isotopically labeled orthoester, is a vital tool in mechanistic organic chemistry and drug development. Its deuterium-labeled methyl group serves as a unique tracer, enabling researchers to elucidate complex reaction pathways, particularly in sigmatropic rearrangements like the Johnson-Claisen rearrangement. This guide provides an in-depth exploration of TEOA-d3, covering its molecular structure, physicochemical properties, and principal synthesis pathways. We offer a detailed analysis of the classic Pinner reaction and the alcoholysis of trihaloalkane precursors, presenting step-by-step protocols and discussing the critical parameters that govern reaction success. Furthermore, this document outlines standard analytical techniques for characterization and quality control, ensuring researchers can confidently verify the isotopic purity and structural integrity of the synthesized product.

Introduction: The Significance of Isotopic Labeling with TEOA-d3

In the landscape of modern organic synthesis and pharmaceutical research, understanding reaction mechanisms is paramount for innovation and process optimization. Deuterium-labeled compounds, or isotopologues, are indispensable for this purpose. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a non-invasive probe to track bond formations and cleavages without significantly altering the chemical reactivity of the molecule.[1]

Triethyl Orthoacetate-d3, systematically named 1,1,1-triethoxyethane-2,2,2-d3, is a premier example of such a tool. It is an aliphatic orthoester where the three hydrogen atoms of the terminal methyl group have been replaced by deuterium atoms. This seemingly subtle modification provides a powerful spectroscopic and mass-spectrometric handle to follow the fate of the acetate moiety through complex chemical transformations.

Its most prominent application is in the study of the Johnson-Claisen rearrangement , a[2][2]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[2][3][4] By using TEOA-d3, chemists can unequivocally demonstrate the concerted, intramolecular nature of the rearrangement and study the stereochemical outcomes with high precision.[5][6] Beyond mechanistic studies, TEOA-d3 also finds use as an internal standard in mass spectrometry-based bioanalytical assays due to its distinct mass shift.

This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive technical overview grounded in established chemical principles and practices.

Molecular Structure and Physicochemical Properties

The structure of Triethyl Orthoacetate-d3 features a central carbon atom bonded to three ethoxy groups (-OCH2CH3) and a trideuteriomethyl group (-CD3).

Caption: Structure of Triethyl Orthoacetate-d3 (CD3C(OCH2CH3)3).

The key physical properties are summarized below. Note that these values are closely related to the non-deuterated analogue, Triethyl Orthoacetate (TEOA).

| Property | Value |

| Chemical Formula | C₈H₁₃D₃O₃ |

| Molecular Weight | 165.24 g/mol |

| Boiling Point | ~142-145 °C (similar to TEOA) |

| Density | ~0.89 g/mL (similar to TEOA) |

| Appearance | Colorless liquid |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, chloroform).[7] |

| Stability | Sensitive to moisture and acids; hydrolyzes to form ethyl acetate and ethanol.[8][9] |

Synthesis Pathways and Mechanistic Considerations

The synthesis of TEOA-d3 primarily follows established methods for orthoester preparation, adapted for the deuterated starting material. The two most reliable and widely cited methods are the Pinner reaction and the alcoholysis of a 1,1,1-trihalo-2,2,2-trideuterioethane.

Pathway 1: The Pinner Reaction

The Pinner reaction is a classic and robust method for synthesizing orthoesters from nitriles.[10][11][12] The process involves two main stages: the formation of an imidate salt (a Pinner salt) followed by alcoholysis to yield the final orthoester.[11]

Core Directive: This pathway is advantageous when the deuterated starting material, trideuterioacetonitrile (CD₃CN), is readily available. The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the highly reactive imidate intermediate to an ester.[10]

Caption: The two-stage Pinner reaction pathway for TEOA-d3 synthesis.

Detailed Experimental Protocol (Adapted from standard Pinner conditions[13]):

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a low-temperature thermometer, and a drying tube (e.g., filled with CaCl₂).

-

Reagent Preparation: In a suitable non-polar, anhydrous solvent (e.g., decalin or diethyl ether), dissolve trideuterioacetonitrile (CD₃CN, 1.0 eq) and absolute ethanol (1.05 eq).

-

HCl Gas Introduction: Cool the mixture to between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath. Bubble anhydrous hydrogen chloride (HCl) gas (1.05 eq) through the stirred solution.

-

Causality Insight: The low temperature is crucial to prevent the exothermic reaction from causing side reactions and to favor the formation of the thermodynamically unstable Pinner salt.[10] Anhydrous HCl is essential; any water would hydrolyze the nitrile or the product.

-

-

Pinner Salt Formation: After HCl addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30 °C) for several hours (e.g., 12-24 hours). The ethyl acetimidate hydrochloride salt will typically precipitate as a white solid.[13]

-

Alcoholysis: Add a significant excess of absolute ethanol (e.g., 2.5 eq) to the reaction mixture. Stir the suspension at a slightly elevated temperature (e.g., 35-40 °C) for several hours (e.g., 5-10 hours) to drive the conversion of the imidate salt to the orthoester.[11][13]

-

Workup and Purification: Cool the reaction mixture and filter off the ammonium chloride byproduct.[13] The filtrate, containing the TEOA-d3 product, is then carefully purified by fractional distillation under reduced pressure to separate it from the solvent and any unreacted starting materials.

Pathway 2: Alcoholysis of 1,1,1-Trichloro-2,2,2-trideuterioethane

An alternative route involves the nucleophilic substitution of a trihalogenated precursor with sodium ethoxide.[8] This method avoids the use of gaseous HCl and can be advantageous if the deuterated trihaloalkane is more accessible or cost-effective than deuterated acetonitrile.

Core Directive: This reaction is driven by a strong nucleophile/base (sodium ethoxide) and requires careful temperature control to prevent elimination side reactions. The starting material, 1,1,1-trichloro-2,2,2-trideuterioethane (Cl₃C-CD₃), must be of high purity.

Caption: Synthesis of TEOA-d3 via alcoholysis of a trihaloalkane.

Detailed Experimental Protocol (Adapted from Williamson ether synthesis principles[7]):

-

Apparatus Setup: Use a flame-dried, multi-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, an addition funnel, and a thermometer.

-

Sodium Ethoxide Preparation: In the reaction flask, prepare a solution of sodium ethoxide (3.0 eq) by carefully reacting sodium metal with an excess of absolute ethanol under an inert atmosphere (e.g., N₂ or Ar). This is a highly exothermic reaction and must be done with caution, often with external cooling.

-

Substrate Addition: Once the sodium has completely reacted and the solution has cooled, add the 1,1,1-trichloro-2,2,2-trideuterioethane (1.0 eq), either neat or dissolved in a small amount of absolute ethanol, dropwise via the addition funnel.

-

Causality Insight: Dropwise addition is critical to control the reaction temperature. A competing E2 elimination reaction to form a deuterated dichloroethene is a potential side reaction, which is minimized by keeping the temperature low during addition.

-

-

Reaction: After the addition is complete, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Gas Chromatography (GC).

-

Workup and Purification: Cool the reaction mixture to room temperature. The sodium chloride byproduct will precipitate. Filter the mixture to remove the salt. The excess ethanol is removed from the filtrate by distillation. The remaining crude product is then purified by fractional distillation under reduced pressure.

Quality Control and Characterization

Verifying the identity, purity, and isotopic enrichment of the final product is a critical, self-validating step in the synthesis.

| Technique | Purpose | Expected Result for TEOA-d3 |

| ¹H NMR | Structural verification & Purity | Absence of a singlet around ~1.4 ppm (corresponding to the -CH₃ group). Presence of a quartet at ~3.5 ppm (ethoxy -OCH₂-) and a triplet at ~1.2 ppm (ethoxy -CH₃). |

| ¹³C NMR | Structural verification | Presence of a signal for the central quaternary carbon C(OEt)₃. A heptet (due to C-D coupling) for the -CD₃ carbon at a characteristic upfield shift. |

| Mass Spectrometry (GC-MS/LC-MS) | Molecular Weight & Isotopic Enrichment | Detection of the correct molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the mass of C₈H₁₃D₃O₃. Analysis of the isotopic distribution confirms high D₃ enrichment. |

| Gas Chromatography (GC) | Chemical Purity | A single major peak indicating high purity (>98%). Used to quantify residual solvents or starting materials. |

| FT-IR Spectroscopy | Functional Group Analysis | Presence of strong C-O stretching bands (~1000-1200 cm⁻¹) and C-H stretching bands (~2850-3000 cm⁻¹). Absence of a broad O-H band (indicating dryness) and C=O band (indicating no hydrolysis to ester). |

Applications in Drug Development and Mechanistic Studies

The primary value of TEOA-d3 lies in its application as a mechanistic probe.

-

Johnson-Claisen Rearrangement: When an allylic alcohol is reacted with TEOA-d3 under acidic catalysis, a[2][2]-sigmatropic rearrangement occurs.[2] The resulting γ,δ-unsaturated ester will contain the -CD₃ group at the ester's alpha position, providing definitive proof of the C-C bond formation pathway. This has been instrumental in developing stereoselective variants of the reaction used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[3][4]

Caption: Workflow of the Johnson-Claisen rearrangement using TEOA-d3.

-

Metabolic Studies: In drug development, deuterated analogues of drug candidates or their metabolites are synthesized. TEOA-d3 can be used as a building block to introduce a stable isotopic label into a molecule, allowing for its unambiguous detection and quantification in complex biological matrices during pharmacokinetic and pharmacodynamic (PK/PD) studies.

Conclusion

Triethyl Orthoacetate-d3 is more than a mere chemical curiosity; it is a precision instrument for the molecular architect. Its synthesis, while demanding careful attention to anhydrous conditions and purification, is achievable through well-established methodologies like the Pinner reaction. The ability to track the -CD₃ group through complex reaction sequences provides invaluable, unambiguous data that accelerates mechanistic understanding and supports the development of novel therapeutics. This guide has provided the foundational knowledge, practical protocols, and mechanistic rationale necessary for researchers to confidently synthesize, characterize, and apply this powerful isotopic labeling reagent in their work.

References

-

Synthesis of triethyl orthoacetate. PrepChem.com. [Link]

- Process for preparing alkyl orthoacetate.

-

Johnson-Claisen rearrangement. Name-Reaction.com. [Link]

-

Manufacture of triethyl orthoformate. ResearchGate. [Link]

- Synthetic process of triethyl orthoformate.

-

Pinner Reaction. SynArchive. [Link]

-

Triethyl orthoformate. Wikipedia. [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]

-

Ortho ester. Wikipedia. [Link]

-

Poly(ortho esters): synthesis, characterization, properties and uses. PubMed. [Link]

-

The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

-

Synthesis, Characterization, and Resolution of Enantiomeric Tris (Ethylenediamine) Cobalt (III) Chloride. ResearchGate. [Link]

-

Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc. [Link]

-

Claisen Rearrangement. Organic Chemistry Portal. [Link]

-

Ortho ester synthesis. Organic Chemistry Portal. [Link]

-

Orthoformic acid, triethyl ester. Organic Syntheses Procedure. [Link]

-

Poly(ortho esters): Synthesis, characterization, properties and uses | Request PDF. ResearchGate. [Link]

- Process for the preparation of 2,2,2-trichloroethyl chloroformate.

-

A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry (RSC Publishing). [Link]

-

Claisen Rearrangement. Chemistry LibreTexts. [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. [Link]

-

Pinner Reaction. Chem-Station Int. Ed. [Link]

-

Synthesis and characterization of self-catalyzed poly(ortho ester). PubMed. [Link]

-

Claisen rearrangement. Wikipedia. [Link]

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. [Link]

-

Green Chemistry. IRIS. [Link]

-

Synthesis of acid (5) Reagents (i) CH3C(OEt)3, CH3COOH, 138°C; (ii) KOH, EtOH. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. name-reaction.com [name-reaction.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ortho ester - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. synarchive.com [synarchive.com]

- 12. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. prepchem.com [prepchem.com]

Mechanistic Pathways and Synthetic Applications of 1,1,1-Triethoxyethane-d3

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the mechanism of action for 1,1,1-Triethoxyethane-d3, a deuterated orthoester of significant value in modern organic synthesis and pharmaceutical development. We will dissect the core reactivity of the orthoester functional group, elucidate the pivotal role of acid catalysis in generating reactive intermediates, and explore its application in cornerstone reactions such as the Johnson-Claisen rearrangement. A central focus will be placed on the strategic implications of the trideuteromethyl group (–CD₃), detailing its utility as an isotopic label for mechanistic studies and as a tool for enhancing the metabolic stability of drug candidates through the kinetic isotope effect. This document is intended for professionals in the chemical and pharmaceutical sciences, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to guide practical application.

Introduction to 1,1,1-Triethoxyethane-d3

The Orthoester Functional Group: A Primer on Reactivity

Orthoesters, possessing the general structure RC(OR')₃, are a unique functional group characterized by three alkoxy groups attached to a single carbon atom.[1][2] They can be conceptualized as the esters of orthoacids, which are generally unstable in their free form.[1] The central carbon atom of an orthoester is highly electrophilic due to the inductive effect of the three electronegative oxygen atoms, making it susceptible to nucleophilic attack.[2] However, their reactivity is typically unlocked under acidic conditions, which facilitate the formation of a highly reactive dialkoxycarbenium ion intermediate. This controlled reactivity makes them versatile reagents in organic synthesis, serving as protecting groups for carboxylic acids, precursors for ketene acetals, and valuable C1 building blocks.[1][3]

Structure and Properties of 1,1,1-Triethoxyethane-d3

1,1,1-Triethoxyethane-d3 is the deuterated analogue of triethyl orthoacetate (TEOA), where the three hydrogen atoms of the terminal methyl group have been replaced with deuterium atoms.[4] This isotopic substitution is the defining feature of the molecule, imparting specific properties that are leveraged in advanced synthetic applications. While its physical and general reactive properties are nearly identical to its non-deuterated counterpart, the presence of the C-D bonds is of profound mechanistic significance.[5][6]

Table 1: Comparative Physical Properties

| Property | 1,1,1-Triethoxyethane (TEOA) | 1,1,1-Triethoxyethane-d3 |

| Molecular Formula | C₈H₁₈O₃ | C₈H₁₅D₃O₃ |

| Molecular Weight | 162.23 g/mol | 165.25 g/mol |

| Boiling Point | ~142 °C[4][6] | ~142 °C |

| Density | ~0.885 g/mL[2][4] | Slightly higher than TEOA |

| Key Feature | CH₃ group | CD₃ group |

The Significance of Deuteration in Organic Chemistry

Isotopic labeling is a powerful technique used to trace the journey of atoms through a reaction, providing invaluable insight into complex mechanisms.[7] Deuterium (²H or D), as a stable, non-radioactive isotope of hydrogen, is an ideal label. Its presence can be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Furthermore, the substitution of hydrogen with deuterium gives rise to the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break.[8] Consequently, reactions where C-H bond cleavage is the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This effect is a cornerstone of modern drug development, where strategic deuteration of a drug molecule at a site of metabolic oxidation can slow its breakdown, increase its half-life, and improve its pharmacokinetic profile.[8][9]

Core Mechanistic Principles

Acid-Catalyzed Activation: Formation of the Dialkoxycarbenium Ion

The synthetic utility of 1,1,1-Triethoxyethane-d3, like all orthoesters, is predicated on its activation by an acid catalyst. In the absence of an acid, the ethoxy groups are poor leaving groups. Protonation of one of the oxygen atoms converts the ethoxy group into ethanol, an excellent leaving group. The subsequent departure of ethanol generates a resonance-stabilized dialkoxycarbenium ion, which is a potent electrophile and the key reactive intermediate in most reactions involving orthoesters.

Caption: Acid-catalyzed activation of 1,1,1-Triethoxyethane-d3.

This activation mechanism underscores a critical experimental consideration: reactions involving orthoesters must be conducted under anhydrous conditions. The presence of water would lead to rapid hydrolysis, consuming the orthoester and generating the corresponding ester and alcohol.[1]

Key Synthetic Applications and Mechanisms

The Johnson-Claisen Rearrangement

One of the most powerful applications of 1,1,1-Triethoxyethane is the Johnson-Claisen rearrangement, a reliable and stereospecific method for forming γ,δ-unsaturated esters from allylic alcohols.[1][4] The use of the -d3 variant allows for the synthesis of specifically deuterated ester products.

Mechanism: The reaction is typically initiated by heating the allylic alcohol with an excess of 1,1,1-Triethoxyethane-d3 and a catalytic amount of a weak acid (e.g., propionic acid).

-

Initial Exchange: The allylic alcohol displaces one of the ethoxy groups from the activated orthoester.

-

Formation of Ketene Acetal: A proton is eliminated from the deuterated methyl group, and a molecule of ethanol is eliminated to form a key intermediate: the ketene acetal. This is often the rate-limiting step.

-

[4][4]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed[4][4]-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereoselectivity of the process. The C-D bond is not broken in this step.

-

Product Formation: The rearrangement directly yields the stable γ,δ-unsaturated ester product with the deuterated acetyl group incorporated.

Caption: Workflow for leveraging deuteration in drug discovery.

Using 1,1,1-Triethoxyethane-d3 as a building block allows for the precise and efficient introduction of a deuterated acetyl group into a lead compound, providing a direct method to probe the effects of the DKIE on its metabolic fate. [10]

Experimental Protocols & Considerations

General Handling and Storage

1,1,1-Triethoxyethane-d3 is moisture-sensitive. [5]Hydrolysis will degrade the reagent and introduce protic contaminants (ethanol, acetic acid) into the reaction mixture.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.

-

Handling: Use anhydrous solvents and glassware (oven or flame-dried). Transfer the reagent using a syringe or cannula under an inert atmosphere.

Protocol: Johnson-Claisen Rearrangement of an Allylic Alcohol

This protocol is a representative example and should be adapted for specific substrates.

-

Objective: To synthesize an ethyl γ,δ-unsaturated ester from an allylic alcohol using 1,1,1-Triethoxyethane-d3.

-

Materials:

-

Allylic alcohol (1.0 eq)

-

1,1,1-Triethoxyethane-d3 (3.0-5.0 eq)

-

Propionic acid (0.05-0.1 eq)

-

Anhydrous Toluene (optional, as solvent)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Inert atmosphere setup (N₂ or Ar)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere, add the allylic alcohol.

-

Add 1,1,1-Triethoxyethane-d3 via syringe. It often serves as both reagent and solvent. If the substrate has poor solubility, anhydrous toluene can be added.

-

Add a catalytic amount of propionic acid via syringe.

-

Heat the reaction mixture to a gentle reflux (typically 120-140 °C) and stir. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting allylic alcohol.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Remove the excess orthoester and solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure γ,δ-unsaturated ester.

-

Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and the incorporation of the deuterated acetyl group. The absence of a singlet around 2.0 ppm in the ¹H NMR and a corresponding signal in the ²H NMR would confirm deuteration.

-

Conclusion and Future Outlook

1,1,1-Triethoxyethane-d3 is a specialized yet highly effective reagent for modern organic synthesis. Its mechanism of action, centered on the acid-catalyzed formation of a dialkoxycarbenium ion, enables its participation in powerful C-C bond-forming reactions like the Johnson-Claisen rearrangement. The true value of this isotopically labeled compound lies in the strategic utility of its trideuteromethyl group. It serves as a clear and unambiguous probe for mechanistic investigations and, more critically, as a key building block in the synthesis of deuterated pharmaceuticals. As the demand for drugs with improved safety and efficacy profiles continues to grow, the principle of leveraging the kinetic isotope effect to enhance metabolic stability will ensure that deuterated reagents like 1,1,1-Triethoxyethane-d3 remain at the forefront of innovation in drug discovery and development.

References

- Vertex AI Search. (n.d.). Triethyl Orthoacetate: Your Key Intermediate for Pharmaceutical & Dye Manufacturing. Retrieved January 16, 2026.

- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.

-

Wikipedia. (2025). Triethyl orthoacetate. Retrieved January 16, 2026, from [Link]

- Taiyo Nippon Sanso. (2022). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. TAIYO NIPPPON SANSO Technical Report No.41.

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved January 16, 2026, from [Link]

- Alfa Chemistry. (n.d.). Ortho Esters. Retrieved January 16, 2026.

- Muby Chemicals. (n.d.). Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS. Retrieved January 16, 2026.

- Pirali, T., et al. (2025).

- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central.

- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.

-

Wikipedia. (n.d.). Ortho ester. Retrieved January 16, 2026, from [Link]

- Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

- Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

- ChemicalBook. (2022).

- National Institutes of Health. (2025).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ortho ester - Wikipedia [en.wikipedia.org]

- 4. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 9. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide: Leveraging Triethyl Orthoacetate-d3 for High-Fidelity Isotopic Labeling in Metabolomics and Drug Development

Abstract

In the intricate landscape of metabolic research and pharmaceutical development, the ability to trace the flow of molecules is paramount. Stable isotope labeling stands as the gold standard for elucidating biochemical pathways, quantifying metabolic fluxes, and determining the fate of xenobiotics. This guide provides an in-depth exploration of Triethyl Orthoacetate-d3 (TEOA-d3), a specialized deuterated reagent for the targeted introduction of a labeled acetyl group (CH₃C(O)-). We will dissect the fundamental chemistry of TEOA-d3, present its core labeling mechanisms, and provide field-proven protocols for its application in metabolic flux analysis and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and depth of their isotopic labeling experiments.

Part 1: The Foundation - Understanding the Reagent

An Introduction to Stable Isotope Labeling

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive (stable) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). This "labeled" molecule is chemically identical to its unlabeled counterpart but is distinguishable by its increased mass. By introducing these labeled compounds into a biological system, researchers can track their transformation and incorporation into other molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous mapping of metabolic pathways and the quantification of reaction rates, a practice known as metabolic flux analysis.[1][2][3]

Triethyl Orthoacetate-d3 (TEOA-d3): A Specialized Acetyl Donor

Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane-d3, is the deuterated form of Triethyl Orthoacetate (TEOA).[4] It is a versatile organic reagent that serves as a stable and efficient source for introducing a deuterated acetyl group (-C(O)CD₃). Its unique orthoester structure makes it highly reactive toward nucleophiles like alcohols and amines under specific conditions, yet stable enough for practical laboratory use.

| Property | Value | Reference |

| Chemical Formula | C₈D₃H₁₅O₃ | [4] |

| Molecular Weight | 165.25 g/mol | [4] |

| Appearance | Colorless Liquid | [5][6] |

| Boiling Point | ~142 °C (for unlabeled TEOA) | [5][6] |

| Key Synonyms | 1,1,1-Triethoxyethane-d3, Orthoacetic Acid-d3 Triethyl Ester | [4] |

| CAS Number | 97419-13-1 | [7] |

The "Why": Causality Behind Experimental Choice

While other reagents like deuterated acetic anhydride can also introduce a labeled acetyl group, TEOA-d3 offers distinct advantages. Acetic anhydride is highly reactive and can lead to non-specific labeling and harsh reaction conditions. TEOA, in contrast, offers more controlled reactivity. Its reactions are typically driven to completion by the removal of a volatile alcohol byproduct (ethanol), making the process clean and efficient.[8] Furthermore, TEOA has demonstrated superior efficacy in the esterification and N-acetylation of sensitive biomolecules like amino acids, often requiring only a single equivalent under neutral conditions where other methods fail or require harsh catalysts.[9] This controlled reactivity makes TEOA-d3 an expert's choice for applications requiring high specificity and yield, particularly with complex biological samples.

Part 2: The Mechanism of Action - How Labeling Occurs

The utility of TEOA-d3 stems from the reactivity of the orthoester functional group, which can be considered a protected form of an ester. The central carbon is bonded to three alkoxy groups, making it susceptible to acid-catalyzed nucleophilic attack.[5][10]

Mechanism 1: Labeling of Carboxylic Acids (Esterification)

TEOA-d3 reacts with carboxylic acids to form ethyl esters while simultaneously introducing the deuterated acetyl group if the molecule has another reactive site (like an amine). However, its primary utility in many derivatization protocols is to esterify the carboxyl group. The reaction is typically acid-catalyzed and proceeds via the formation of a stabilized carbocation intermediate, which is then attacked by the carboxylic acid. The reaction is driven forward by the elimination of ethanol.

Caption: Acid-catalyzed esterification using TEOA-d3.

Mechanism 2: Labeling of Amines (N-Acetylation)

The reaction of TEOA-d3 with primary and secondary amines yields N-acetylated products. This is particularly useful for derivatizing amino acids. A study on the concurrent esterification and N-acetylation of amino acids found that TEOA was surprisingly effective, requiring only one equivalent to modify both the amine and carboxyl groups of α-amino acids.[9] This suggests a sophisticated mechanism involving the initial formation of an intermediate that facilitates both reactions.

Caption: Proposed mechanism for concurrent N-acetylation and esterification of α-amino acids.[9]

Part 3: Field Applications & Protocols

Application Focus 1: Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone of systems biology, providing quantitative insights into cellular metabolism.[2][11] While ¹³C-glucose or ¹³C-glutamine are common tracers, TEOA-d3 can be used in a complementary fashion, particularly in derivatization-based methods for GC-MS analysis. After extracting metabolites, reactive functional groups (-COOH, -NH₂, -OH) are capped to increase volatility. Using TEOA-d3 for this derivatization step can introduce a known mass tag, aiding in compound identification and, in some contexts, serving as a standard for quantification.

This protocol describes a general procedure for derivatizing a polar metabolite extract for GC-MS analysis. It is a self-validating system when run alongside unlabeled controls.

-

Metabolite Extraction:

-

Culture cells to mid-log phase and quench metabolic activity rapidly using cold (-20°C) 80% methanol.

-

Lyse cells and extract metabolites by vortexing and centrifugation.

-

Collect the supernatant containing polar metabolites.

-

-

Sample Drying:

-

Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator. Ensure the sample is free of water, which can interfere with the orthoester reaction. This is a critical self-validating step; residual water will consume the reagent.

-

-

Derivatization/Labeling:

-

To the dried extract, add 50 µL of a solution of TEOA-d3 in a suitable solvent (e.g., pyridine or toluene). The exact concentration depends on the expected metabolite abundance.

-

Seal the vial tightly and heat at 60-80°C for 60 minutes. The heat drives the reaction to completion.

-

-

GC-MS Analysis:

-

Cool the sample to room temperature.

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

Use a standard temperature gradient and a column suitable for separating derivatized metabolites (e.g., a DB-5ms).

-

-

Data Processing:

-

Analyze the resulting chromatograms and mass spectra.

-

Compare the spectra of samples derivatized with TEOA-d3 to those derivatized with unlabeled TEOA. Labeled metabolites will show a mass shift corresponding to the number of acetyl groups added (e.g., +3 Da for a single N-acetylation).

-

Caption: Experimental workflow for derivatization-based metabolic flux analysis.

Application Focus 2: Drug Metabolism and Pharmacokinetic (DMPK) Studies

In DMPK, stable isotope-labeled compounds are indispensable for use as internal standards in quantitative bioanalysis (LC-MS/MS) and for differentiating drug-related material from endogenous matrix components.[12] TEOA-d3 can be used to synthesize deuterated metabolites, particularly those formed via N-acetylation, a common Phase II metabolic transformation.

This protocol describes the synthesis of an N-acetyl-d3 metabolite from an amine precursor.

-

Reaction Setup:

-

Dissolve the amine-containing parent drug (1 equivalent) in a dry, aprotic solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.

-

Add Triethyl Orthoacetate-d3 (1.1 equivalents) to the solution.

-

Reflux the mixture at the boiling point of the solvent (e.g., ~110°C for toluene) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified using flash column chromatography or preparative HPLC to achieve high purity (>98%).

-

-

Characterization and Validation:

-

Confirm the identity and isotopic incorporation of the product using high-resolution mass spectrometry (HRMS) to verify the exact mass.

-

Use ¹H and ¹³C NMR to confirm the structure. The absence of the N-acetyl methyl proton signal in the ¹H NMR spectrum is a key indicator of successful deuteration.

-

The final purity is confirmed by HPLC-UV. This validation ensures the standard is suitable for quantitative use.

-

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Comment |

| Unlabeled Metabolite | 250.1 | 191.1 | Loss of C₃H₅NO (acetyl-amine fragment) |

| TEOA-d3 Labeled Metabolite | 253.1 | 191.1 | +3 Da shift in parent ion. Fragment does not contain the label. |

| TEOA-d3 Labeled Metabolite | 253.1 | 194.1 | +3 Da shift in parent ion. Fragment contains the deuterated acetyl group. |

Part 4: Analytical Considerations and Data Interpretation

Mass Spectrometry (MS) Analysis

The primary tool for analyzing TEOA-d3 labeled compounds is mass spectrometry.

-

Mass Shift: Each successful acetylation with TEOA-d3 will increase the mass of the molecule by 3.0188 Da (3 x mass of Deuterium - 3 x mass of Protium). This is readily observed in the mass spectrum.

-

Fragmentation Analysis: Tandem MS (MS/MS) is crucial for confirming the site of labeling. By fragmenting the labeled parent ion, one can determine if the +3 Da mass shift is retained on a specific piece of the molecule, thereby pinpointing the location of the N-acetyl-d3 group.[13]

Potential Pitfalls and Self-Validating Controls

-

Incomplete Labeling: The reaction may not go to completion. This can be assessed by monitoring for the presence of the unlabeled starting material via LC-MS. Optimizing reaction time or temperature can mitigate this.

-

Kinetic Isotope Effect (KIE): Reactions involving deuterated compounds can sometimes be slower than their non-deuterated counterparts. While often minimal for labeling reactions, it is a factor to be aware of, especially in quantitative studies. Running a parallel reaction with unlabeled TEOA serves as a direct control.

-

Back-Exchange: In protic solvents or under certain pH conditions, deuterium atoms can sometimes exchange with protons from the solvent. Using aprotic solvents and ensuring dry conditions are crucial to prevent this. Analysis of the final product by NMR is the best way to confirm the label's integrity.

Conclusion

Triethyl Orthoacetate-d3 is a highly effective and precise tool in the modern researcher's arsenal. Its controlled reactivity and efficiency in introducing a deuterated acetyl group make it superior to harsher reagents for sensitive applications. From derivatizing complex metabolite mixtures for GC-MS analysis in metabolic flux studies to synthesizing critical internal standards for pharmaceutical research, TEOA-d3 provides a reliable method for isotopic labeling. By understanding its underlying mechanisms and implementing robust, self-validating experimental protocols, scientists can leverage TEOA-d3 to achieve high-fidelity data and unlock deeper insights into the complex machinery of life.

References

-

CAS No : 97419-13-1| Chemical Name : Triethyl Orthoacetate-d3 | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

- US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents. Google Patents.

-

Exploring the Chemical Synthesis Capabilities of Triethyl Orthoacetate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Orthoesters in heterocycle synthesis - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Triethyl orthoacetate | C8H18O3 | CID 66221 - PubChem. National Institutes of Health. Available at: [Link]

-

Synthesis of triethyl orthoacetate - PrepChem.com. PrepChem. Available at: [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Thermodynamics-Based Metabolic Flux Analysis - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

-

Triethyl orthoacetate - Wikipedia. Wikipedia. Available at: [Link]

-

TRIETHYL ORTHOACETATE - Eurisotop. Eurisotop. Available at: [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - ResearchGate. ResearchGate. Available at: [Link]

-

Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - NIH. National Institutes of Health. Available at: [Link]

-

Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - MDPI. MDPI. Available at: [Link]

-

A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed. National Institutes of Health. Available at: [Link]

-

Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC. National Institutes of Health. Available at: [Link]

-

Diagnostically important ions in the mass spectra of triethyl... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC - NIH. National Institutes of Health. Available at: [Link]

- CN101143809A - Process for preparing alkyl orthoacetate - Google Patents. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triethyl Orthoacetate-d3 | CymitQuimica [cymitquimica.com]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 6. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]

- 9. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Stability and storage conditions for deuterated triethyl orthoacetate

An In-Depth Technical Guide to the Stability and Storage of Deuterated Triethyl Orthoacetate

Introduction

Deuterated triethyl orthoacetate, a structural analogue of triethyl orthoacetate [CH₃C(OC₂H₅)₃], is a specialized chemical reagent where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1][2] This isotopic labeling makes it an invaluable tool in various scientific domains, particularly in pharmaceutical research and development. It is frequently employed in mechanistic studies, as a tracer in metabolic investigations, and as an internal standard in quantitative mass spectrometry-based analyses, where its distinct mass allows for precise differentiation from its non-deuterated counterpart.

However, the utility of this compound is intrinsically linked to its chemical and isotopic integrity. Triethyl orthoacetate belongs to the orthoester class of molecules, which are known for their specific reactivity and sensitivity to environmental conditions.[3] Improper handling and storage can lead to degradation of the molecule and/or loss of isotopic enrichment, compromising experimental results and leading to significant financial and time-related losses. This guide provides a comprehensive overview of the factors affecting the stability of deuterated triethyl orthoacetate and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research applications.

Core Chemical Stability and Degradation Pathways

The stability of deuterated triethyl orthoacetate is primarily dictated by the inherent reactivity of the orthoester functional group. The central carbon atom is bonded to three alkoxy groups, making it highly susceptible to specific degradation pathways.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant vulnerability of any orthoester, including deuterated triethyl orthoacetate, is its rapid hydrolysis under even mildly acidic conditions.[3][4] This reaction is significantly slower in neutral or alkaline environments.[3] The process occurs in a stepwise fashion, ultimately yielding an ester and two molecules of alcohol. For triethyl orthoacetate, this results in the formation of ethyl acetate and ethanol.

The generally accepted mechanism for this acid-catalyzed hydrolysis involves three key stages[5]:

-

Protonation and Formation of a Dialkoxycarbenium Ion: The reaction is initiated by the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule (ethanol) to form a resonance-stabilized dialkoxycarbenium ion. This step is typically the rate-determining step of the sequence.[5]

-

Hydration: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

-

Proton Transfer and Elimination: Subsequent deprotonation and further proton transfer steps lead to the formation of a hemiacetal-like intermediate, which then eliminates a second molecule of alcohol to yield the final ester product.

The presence of trace amounts of acid or atmospheric moisture can initiate this cascade, leading to the progressive degradation of the compound.[6][7]

Isotopic Integrity: Hydrogen-Deuterium (H-D) Exchange

A primary concern when working with any deuterated compound is the potential for hydrogen-deuterium (H-D) exchange, where a deuterium atom is replaced by a proton from the environment. This can occur in the presence of protic sources like water or alcohols. For triethyl orthoacetate deuterated on the acetyl methyl group (e.g., Triethyl Orthoacetate-d3), the C-D bonds are not considered labile and are at low risk for direct exchange.[2] However, if the deuteration is on the ethoxy groups, the risk remains minimal under proper storage conditions. The more significant threat from moisture is not H-D exchange, but the initiation of the hydrolysis cascade as described above. Therefore, minimizing exposure to all protic sources is paramount for maintaining both chemical and isotopic purity.

Secondary Degradation Pathways

While hydrolysis is the main concern, other factors can also impact stability:

-

Peroxide Formation: Like many ether-containing compounds, triethyl orthoacetate may form explosive peroxides upon prolonged exposure to air (oxygen).[6][7] This is a critical safety consideration, and compounds should be stored under an inert atmosphere to mitigate this risk.

-

Thermal Decomposition: At elevated temperatures, orthoesters can undergo thermal elimination reactions to form ketene acetals and alcohol.[8] Storing the compound at recommended cool temperatures minimizes this degradation pathway.

Recommended Storage and Handling Protocols

To preserve the integrity of deuterated triethyl orthoacetate, a multi-faceted approach to storage and handling is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.

Optimal Storage Conditions

The following conditions are essential for maximizing the shelf-life of the compound. These recommendations are synthesized from best practices for both deuterated compounds and orthoesters.[6][9]

| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Rationale |

| Temperature | Refrigerate at 2°C to 8°C. | Freeze at -20°C or below. | Reduces reaction kinetics for degradation pathways like hydrolysis and peroxide formation. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen).[10] | Inert Atmosphere (Argon or Nitrogen).[11] | Prevents exposure to atmospheric moisture (hydrolysis) and oxygen (peroxide formation). |

| Container | Tightly sealed amber glass bottle with a PTFE-lined cap.[9][12] | Flame-sealed glass ampoule or vial with a high-integrity septum cap. | Provides a robust barrier against moisture and air ingress; amber glass protects from light. |

| Environment | Store in a cool, dry, well-ventilated, and flammable-liquids-rated area.[12] | Same as short-term, with stringent control over temperature. | Ensures safety and prevents exposure to incompatible materials and ignition sources. |

| Incompatibilities | Segregate from strong acids and strong oxidizing agents.[6][7][9] | Segregate from strong acids and strong oxidizing agents.[7] | Prevents catalytic degradation (acids) and vigorous, potentially explosive reactions (oxidizers). |

Step-by-Step Protocol for Aliquoting

The process of opening a container and preparing a sample is the point of highest risk for contamination. Adherence to a strict protocol is non-negotiable.

-

Temperature Equilibration: Remove the container from cold storage (refrigerator/freezer) and allow it to warm to ambient room temperature before opening. This process can take 30-60 minutes and is critical to prevent atmospheric moisture from condensing on the cold surfaces of the container and inside the vial upon opening.

-

Prepare Inert Environment: Perform all subsequent steps inside a glove box or under a gentle, positive pressure stream of dry inert gas (argon or nitrogen).[10]

-

Use Dry Apparatus: Ensure all syringes, needles, and glassware are thoroughly oven-dried and cooled in a desiccator prior to use.[13]

-

Dispense Compound: Unseal the container. Using a dry, inert gas-flushed syringe, promptly withdraw the desired volume of the liquid.

-

Inert Gas Blanket: Before resealing the primary container, flush the headspace with dry inert gas to displace any air that may have entered.

-

Secure Sealing: Tightly reseal the container, ensuring the cap liner creates a positive seal. For septum-capped vials, cover the puncture site with paraffin film for extra protection.

-

Return to Storage: Promptly return the primary container to its recommended storage condition (e.g., refrigeration at 2-8°C).

Troubleshooting Guide

When analytical results are not as expected, improper storage or handling of the deuterated standard is a common culprit.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Appearance of new peaks in NMR/GC-MS corresponding to ethyl acetate or ethanol. | Hydrolysis: The compound has been exposed to moisture and/or acidic conditions.[4][5] | Review handling and storage protocols. Ensure an inert atmosphere is always used. Check solvents for water content. Discard the degraded stock and use a fresh vial. |

| Reduced isotopic purity detected by mass spectrometry. | Contamination: The sample was contaminated with a non-deuterated standard, or (less likely) H-D exchange occurred due to severe exposure to protic sources. | Use dedicated and thoroughly cleaned glassware and syringes for the deuterated standard. Verify the purity of the source material. |

| Inconsistent analytical results or poor reproducibility. | Ongoing Degradation: The stock solution is degrading over time due to improper storage (e.g., frequent opening, ineffective seal, storage at room temp). | Aliquot the compound into smaller, single-use volumes upon first opening the primary container. This minimizes contamination of the bulk material. Always return the stock to cold storage promptly. |

| Cloudy or hazy appearance of the liquid. | Water Contamination: Significant moisture has entered the container, potentially leading to phase separation or hydrolysis. | The compound is likely compromised. It is highly recommended to discard the vial and start with fresh material. |

References

- BenchChem Technical Support Center. (n.d.).

-

Wikipedia. (n.d.). Ortho ester. [Link]

- Nikpour, F., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.

-

Kresge, A. J., & Young, C. I. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. ACS Publications. [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]

-

Wikipedia. (n.d.). Triethyl orthoacetate. [Link]

-

Márquez, E., et al. (2009). DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase. ResearchGate. [Link]

Sources

- 1. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 2. Triethyl Orthoacetate-d3 | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

- 10. labinsights.nl [labinsights.nl]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Triethyl Orthoacetate | Premium Manufacturers - Chemical Bull [chemicalbull.com]

- 13. ukisotope.com [ukisotope.com]

Triethyl Orthoacetate-d3 CAS number 97419-13-1

An In-Depth Technical Guide to Triethyl Orthoacetate-d3 CAS Number: 97419-13-1

Introduction: Beyond a Simple Reagent

Triethyl Orthoacetate-d3 (TEOA-d3), identified by its CAS number 97419-13-1, is a deuterated isotopologue of the versatile organic reagent, triethyl orthoacetate.[1][2] While its non-labeled counterpart is a staple in organic synthesis for reactions like the Johnson-Claisen rearrangement and as a protecting group, the introduction of three deuterium atoms on the acetyl methyl group elevates its utility significantly.[3][4] This isotopic labeling transforms the molecule into a powerful tool for mechanistic studies, kinetic isotope effect investigations, and, most critically, as a precursor for synthesizing stable isotope-labeled internal standards (SIL-IS) essential for quantitative bioanalysis in drug metabolism and pharmacokinetics (DMPK) studies.[5][6]

This guide provides an in-depth exploration of TEOA-d3, moving beyond catalog data to explain the causality behind its applications. We will delve into its synthesis, core reactivity, and its pivotal role in modern drug development workflows, offering field-proven insights and detailed protocols.

Physicochemical and Spectroscopic Profile

The fundamental properties of TEOA-d3 are summarized below. The primary distinction from its protio-analog is its increased molecular weight due to the three deuterium atoms.[1][2]

| Property | Value | Source(s) |

| CAS Number | 97419-13-1 | [1][2] |

| Synonyms | 1,1,1-Triethoxyethane-d3, Orthoacetic Acid-d3 Triethyl Ester | [1][2] |

| Molecular Formula | C₈H₁₅D₃O₃ | [2] |

| Molecular Weight | 165.25 g/mol | [1][7] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~142 °C (estimated, similar to protio-analog) | [3] |

| Density | ~0.885 g/mL at 25 °C (estimated, similar to protio-analog) | [8] |

| Solubility | Soluble in most organic solvents | [9] |

Synthesis and Isotopic Labeling Strategy

The synthesis of orthoesters is most commonly achieved via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[10] For Triethyl Orthoacetate-d3, this strategy is adapted by utilizing a deuterated nitrile precursor.

The causality for this choice is clear: incorporating the deuterium label at the nitrile stage is the most direct and atom-economical route. Acetonitrile-d3 is a commercially available starting material, making this a reliable and scalable pathway. The subsequent steps mirror the established synthesis for the non-labeled compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of TEOA-d3 via the Pinner Reaction.

Detailed Experimental Protocol: Synthesis of TEOA-d3

This protocol is adapted from the known synthesis of the non-deuterated analog and serves as an authoritative guide for its preparation.[10]

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initial Mixture: In a suitable solvent like decaline, dissolve acetonitrile-d3 (1.0 mole) and anhydrous ethanol (1.05 moles).[10] Cool the mixture to -10 °C using an ice-salt bath.

-

HCl Gas Introduction (Pinner Reaction): Bubble anhydrous hydrogen chloride gas (1.05 moles) through the stirred solution.[10] The temperature should be carefully monitored and maintained below 10 °C.

-

Crystallization of Intermediate: After the addition of HCl is complete, allow the mixture to warm to approximately 30 °C. The imidoethyl ester-d3 hydrochloride intermediate will begin to crystallize. Continue stirring for an additional 10-12 hours to ensure complete formation.[10]

-

Alcoholysis: Add a significant excess of anhydrous ethanol (e.g., 2.5 moles per mole of initial nitrile) to the reaction mixture.[10]

-

Neutralization & Reaction: Carefully neutralize the mixture with a solution of sodium ethoxide in ethanol until it is neutral to an indicator like methyl red. Stir the resulting slurry at 35 °C for 5-6 hours to drive the alcoholysis to completion.[10]

-

Workup and Purification: Cool the mixture and remove the precipitated ammonium chloride by filtration or centrifugation. The filter cake should be washed with a non-polar solvent (e.g., decaline). The combined filtrates are then subjected to fractional distillation under reduced pressure to yield pure Triethyl Orthoacetate-d3.[10]

Core Applications in Research and Drug Development

The Johnson-Claisen Rearrangement

A cornerstone of C-C bond formation, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester (like TEOA-d3) under acidic catalysis to form a γ,δ-unsaturated ester.[3][4] Using TEOA-d3 in this reaction allows for the specific introduction of a trideuteromethyl group, enabling kinetic isotope effect studies or the synthesis of deuterated target molecules.

Caption: Mechanism of the Johnson-Claisen rearrangement using TEOA-d3.

Detailed Experimental Protocol: Johnson-Claisen Rearrangement

-

Reactant Charging: To a flask containing the allylic alcohol (1.0 eq) and a catalytic amount of a weak acid (e.g., propionic acid, 0.1 eq), add an excess of Triethyl Orthoacetate-d3 (3.0-5.0 eq). The orthoester often serves as both reactant and solvent.

-

Heating: Heat the mixture to a temperature sufficient to distill off the ethanol byproduct, typically between 120-140 °C. This removal of ethanol is crucial as it drives the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting allylic alcohol is consumed.

-

Purification: After cooling, remove the excess orthoester and acid under reduced pressure. The resulting crude γ,δ-unsaturated ester can then be purified by silica gel chromatography.

Precursor for Stable Isotope Labeled Internal Standards (SIL-IS)

In drug development, quantitative analysis of a drug candidate in biological matrices (e.g., plasma, urine) is performed using liquid chromatography-mass spectrometry (LC-MS). The gold standard for ensuring accuracy and precision is the use of a SIL-IS.[5][6] A SIL-IS is a version of the drug molecule where several atoms (typically ¹H) are replaced with a heavier stable isotope (like ²H or ¹³C).

TEOA-d3 serves as a valuable building block for introducing a deuterated acetyl group into a drug candidate or its synthetic precursors.

Why this is a superior strategy:

-

Co-elution: The SIL-IS is chemically identical to the analyte, ensuring it behaves the same way during sample extraction and chromatographic separation.

-

Ionization Efficiency: It compensates for variations in mass spectrometer signal (matrix effects) because it ionizes identically to the analyte.

-

Irrefutable Identification: The known mass difference between the analyte and the SIL-IS provides a definitive way to quantify the analyte without interference.

Caption: Bioanalytical workflow using a SIL-IS derived from TEOA-d3.

Analytical Characterization and Quality Control

Confirming the identity, purity, and isotopic enrichment of TEOA-d3 is critical. The following methods are standard for its characterization.

| Technique | Expected Observations |